Tert-butyl 2-hydroxypropanoate
Overview
Description
Tert-butyl 2-hydroxypropanoate: is an organic compound with the molecular formula C₇H₁₄O₃. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Tert-butyl 2-hydroxypropanoate is a chemical compound with the molecular formula C7H14O3 Similar compounds like tert-butanol have been found to interact with enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and calmodulin .
Biochemical Pathways
For instance, tert-butyl hydroperoxide, a known generator of reactive oxygen species (ROS), has been used to examine the role of cellular redox disruption of prostaglandin E2 (PGE2) and the cytokine IL-6 in cell death .
Pharmacokinetics
It’s worth noting that the compound’s physicochemical properties, such as its molecular weight (14618) and its physical form (liquid), could potentially influence its bioavailability .
Result of Action
For example, tert-butyl hydroperoxide has been found to stimulate apoptosis, or programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to prepare tert-butyl 2-hydroxypropanoate is through the esterification of 2-hydroxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 2-hydroxypropanoate with tert-butyl alcohol using a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and cost-effectiveness. Large-scale production may utilize continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-hydroxypropanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide, potassium permanganate, and bismuth (III) oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines
Scientific Research Applications
Chemistry: Tert-butyl 2-hydroxypropanoate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules .
Medicine: this compound is utilized in the development of drug candidates. Its derivatives have shown potential in treating various diseases due to their bioactive properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It also finds applications in the manufacture of specialty chemicals and materials .
Comparison with Similar Compounds
Methyl 2-hydroxypropanoate: Similar in structure but with a methyl group instead of a tert-butyl group.
Ethyl 2-hydroxypropanoate: Another ester of 2-hydroxypropanoic acid, differing by the presence of an ethyl group.
Propyl 2-hydroxypropanoate: Similar to ethyl 2-hydroxypropanoate but with a propyl group.
Uniqueness: Tert-butyl 2-hydroxypropanoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable intermediate in the synthesis of complex molecules where selective reactions are required .
Properties
IUPAC Name |
tert-butyl 2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMVXXFAJGOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394080 | |
Record name | Tert-butyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59854-10-3 | |
Record name | Tert-butyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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